Benzaldehyde, 4-(trifluoromethyl)-, oxime
Overview
Description
Benzaldehyde, 4-(trifluoromethyl)-, oxime: is an organic compound with the molecular formula C8H6F3NO . It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a trifluoromethyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and its significance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Benzaldehyde, 4-(trifluoromethyl)-: The oxime derivative can be synthesized by reacting with in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrially, the synthesis involves similar steps but on a larger scale, ensuring the purity and yield of the product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 4-(trifluoromethyl)-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the oxime group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like N-chlorosuccinimide in dimethylformamide can be used for substitution reactions.
Major Products:
Oxidation: Benzonitrile or benzamide.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of various organic compounds.
- Important in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential applications in the development of pharmaceuticals and agrochemicals.
- Studied for its biological activity and potential therapeutic effects.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects through interactions with specific enzymes and receptors.
- It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Benzaldehyde, 4-(trifluoromethyl)-: The parent compound without the oxime group.
Benzaldehyde oxime: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzaldehyde: Similar structure but without the oxime group.
Uniqueness:
- The presence of both the oxime and trifluoromethyl groups makes Benzaldehyde, 4-(trifluoromethyl)-, oxime unique in its reactivity and applications.
- The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological studies .
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDYDYTXPOFXLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388889 | |
Record name | Benzaldehyde, 4-(trifluoromethyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66046-34-2 | |
Record name | Benzaldehyde, 4-(trifluoromethyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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